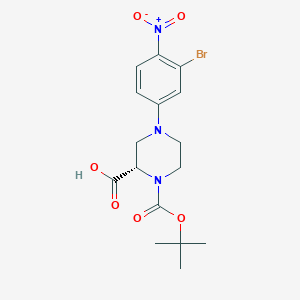![molecular formula C14H29NO3 B13732508 Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- CAS No. 212335-62-1](/img/structure/B13732508.png)
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- is an organic compound with the molecular formula C14H29NO3 and a molecular weight of 259.38 g/mol. It is known for its white or light yellow solid appearance and has a melting point of 48-52°C and a boiling point of 390°C . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves the reaction of neodecanoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a model compound in studying amide bond formation and hydrolysis.
Medicine: Research explores its potential use in drug delivery systems due to its biocompatibility.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved may include amide bond hydrolysis and subsequent reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- can be compared with other similar compounds such as:
Decanamide: Lacks the hydroxyethoxyethyl group, making it less hydrophilic.
N-decanoyl ethanolamine: Contains an ethanolamine group instead of the hydroxyethoxyethyl group, affecting its solubility and reactivity.
N-(2-hydroxyethyl)decanamide: Similar structure but with different functional groups, leading to variations in chemical behavior and applications. The uniqueness of Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]- lies in its specific functional groups that confer distinct chemical properties and applications.
Properties
CAS No. |
212335-62-1 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
2,3-diethyl-N-[2-(2-hydroxyethoxy)ethyl]-4-methylpentanamide |
InChI |
InChI=1S/C14H29NO3/c1-5-12(11(3)4)13(6-2)14(17)15-7-9-18-10-8-16/h11-13,16H,5-10H2,1-4H3,(H,15,17) |
InChI Key |
GNEIQKMHZNTNBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(CC)C(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


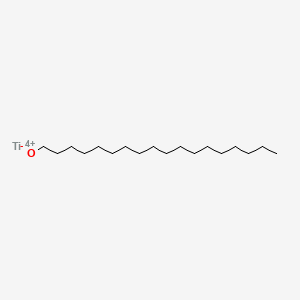
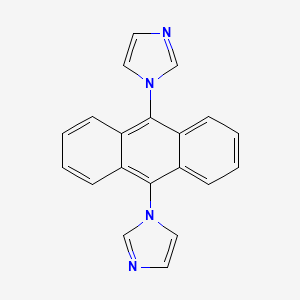

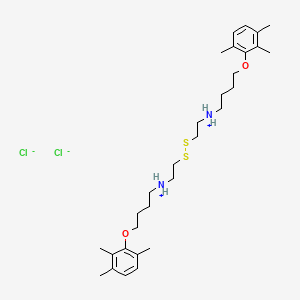
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)

![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
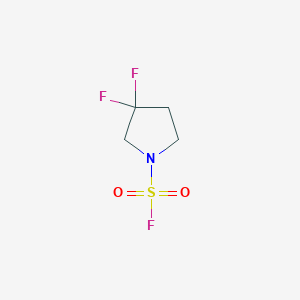
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)

![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
